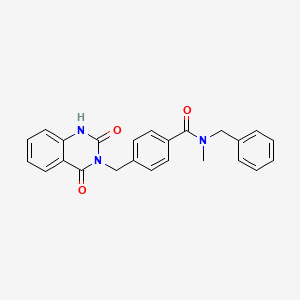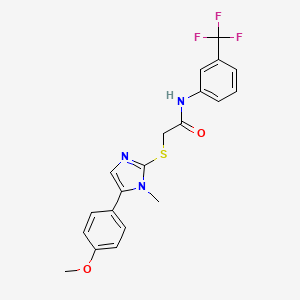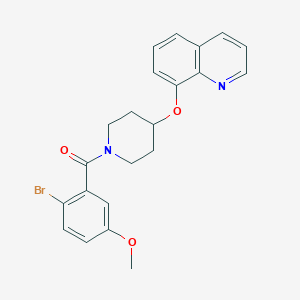
(2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, also known as BQP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BQP is a synthetic compound that has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- Research in the field of enamine chemistry has led to the preparation and alkylation of cyclic and non-cyclic enamino-thiones, demonstrating the versatility of related compounds in synthetic organic chemistry. Such methodologies could be applicable to the synthesis and functionalization of complex molecules like (2-Bromo-5-methoxyphenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (Rasmussen, Shabana, & Lawesson, 1981).
- A study on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties utilized starting materials with structural similarities. This showcases the potential for electrochemical methods in synthesizing complex heterocyclic compounds, possibly including quinoline derivatives (Largeron & Fleury, 1998).
Potential Applications in Medicinal Chemistry
- The antimicrobial evaluation of new quinoline derivatives underscores the relevance of quinoline-based compounds in developing new therapeutics. Such research signifies the potential medical applications of structurally related molecules in treating microbial infections (Kumar & Kumar, 2021).
- Another study focused on the synthesis and antioxidant properties of certain phenylmethanone derivatives. These compounds exhibited effective antioxidant power, suggesting that this compound could also be explored for its antioxidant capacities, which are valuable in pharmacological contexts (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Spectroscopic and Structural Studies
- The effects of structure and environment on the spectroscopic properties of complex molecules have been studied, offering insights into how various substitutions on the phenylmethanone framework influence these properties. Such investigations are crucial for understanding the photophysical behavior of complex organic compounds (Al-Ansari, 2016).
Propriétés
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c1-27-17-7-8-19(23)18(14-17)22(26)25-12-9-16(10-13-25)28-20-6-2-4-15-5-3-11-24-21(15)20/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTSTOCUXRXSQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
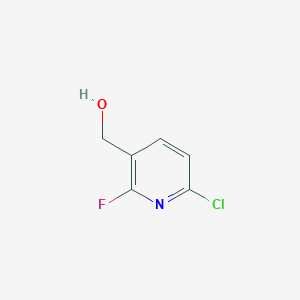

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)
![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)
![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)
![Methyl 4-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2355565.png)
![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)
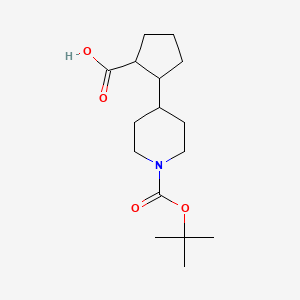
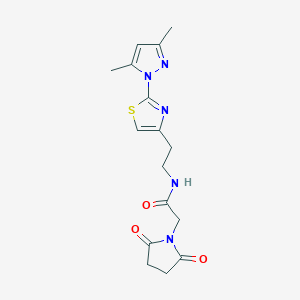
![3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine](/img/structure/B2355571.png)
